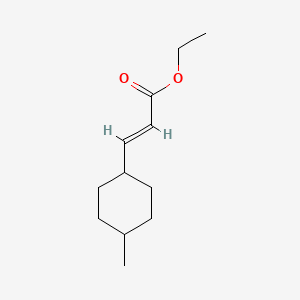

trans-Ethyl 3-(4-methylcyclohexyl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

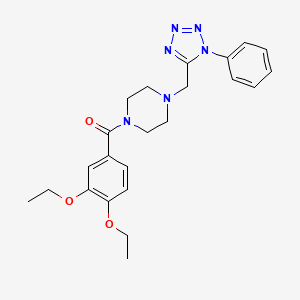

The molecular structure of trans-Ethyl 3-(4-methylcyclohexyl)acrylate consists of 12 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms. The exact structural configuration can be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Scientific Research Applications

Catalysis and Reactivity in Polymer Science

The study of catalysis and reactivity in the transesterification of ethylene and alkyl acrylate copolymers, including ethyl acrylate, highlights the impact of catalysts like dibutyltin dilaurate (DBTDL) and dibutyltin oxide (DBTO) on reaction efficiency. These findings are crucial for developing more efficient polymer processing techniques, providing insights into the reactivity of alkyl acrylate groups and their dependence on the alkyl group's chemical structure, which affects the electrophilicity of the carbonyl carbon of the acrylate (Hu & Lambla, 1994).

Photochemical Studies

Research on the photochemical trans-cis isomerization and photodimerization of 3-(1- and 2-naphthyl)acrylate in bichromophoric systems sheds light on the quantum yields of these processes in different solvents. Such studies are significant for understanding the photochemical behavior of acrylate compounds, with potential applications in designing light-responsive materials (Tanaka, Takamuku, & Sakurai, 1979).

Polymerization and Material Properties

Mechanistic studies of the palladium-catalyzed copolymerization of ethylene, α-olefins with methyl acrylate, reveal the formation of high molar mass polymers. These findings contribute to the development of new polymeric materials with tailored properties for various applications, emphasizing the role of catalysts and reaction conditions in controlling polymerization processes (Mecking, Johnson, Wang, & Brookhart, 1998).

Surface Modification for Specific Applications

Studies on surface modification of ethylene-acrylic acid copolymer films through grafting amine-terminated linear and branched architectures demonstrate the potential for tailoring film surfaces for specific applications. This research is vital for developing materials with customized surface properties for various industrial and biomedical applications (Janorkar, Luo, & Hirt, 2004).

Safety and Hazards

properties

IUPAC Name |

ethyl (E)-3-(4-methylcyclohexyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h8-11H,3-7H2,1-2H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULZSJPNULLCMF-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1CCC(CC1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1CCC(CC1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Ethyl 3-(4-methylcyclohexyl)acrylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-1,3-thiazole](/img/structure/B2792745.png)

![N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-[2-[(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethoxy]acetamide](/img/structure/B2792748.png)

![Ethyl 2-amino-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]propanoate](/img/structure/B2792750.png)

![2-((2-chlorobenzyl)thio)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2792757.png)

![2-phenyl-N-[3-(trifluoromethyl)phenyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2792760.png)

![3,4-dimethoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzenesulfonamide](/img/structure/B2792763.png)